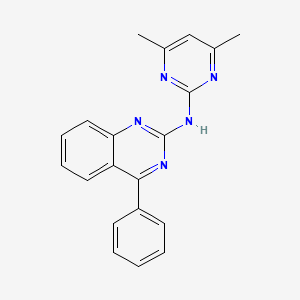![molecular formula C26H26N2O2S B5587969 3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)
3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction This compound belongs to a class of chemicals known for their complex synthesis and diverse chemical properties. The structure is derived from dibenzo[b,e][1,4]diazepine, a scaffold common in various chemical investigations due to its potential pharmacological activities.
Synthesis Analysis The synthesis typically involves dehydrative cyclization of specific precursors, such as 3-(2-acylaminoanilino)-5,5-dimethyl-2-cyclohexen-1-ones, using reagents like polyphosphoric acid to obtain 11-substituted derivatives. Such methods highlight the versatility of dibenzo[b,e][1,4]diazepin-1-ones in synthesizing novel compounds with potential biological activities (Matsuo et al., 1986).
Molecular Structure Analysis The molecular structure of these compounds is confirmed through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR. The presence of the isopropoxyphenyl and thienyl groups contributes to the unique chemical characteristics and potential pharmacological properties of these molecules (E. Cortéas et al., 2004).
Chemical Reactions and Properties These compounds exhibit interesting chemical reactions, such as cyclodehydration and rearrangements, contributing to their diverse chemical properties. They can undergo various chemical transformations, including alkylation, acetylation, and nitrosation, demonstrating their reactive nature and potential for further chemical modification (Chechina et al., 2015).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystal structure, can be determined through experimental methods. For example, the crystal structure of related compounds has been established by X-ray single-crystal diffraction, aiding in understanding the solid-state properties and molecular interactions of these compounds (Wang et al., 2014).
Chemical Properties Analysis The chemical behavior of these compounds can be studied through their reactivity with various chemical agents. Mass spectral fragmentation patterns provide insights into their structural integrity and stability under different conditions. These studies help elucidate the functional groups' behavior and the molecule's overall reactivity, essential for developing new chemical entities with desired properties (Arellano et al., 1982).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound 3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the broader class of dibenzo[b,e][1,4]diazepin-1-ones, which have been the subject of various synthetic routes and derivative formations due to their potential pharmacological activities. Research has focused on synthesizing derivatives through methods such as dehydrative cyclization and exploring their analgesic activities. For example, 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones were synthesized to study their moderate analgesic properties, highlighting the compound's potential in drug development (Matsuo et al., 1985).
Potential Pharmacological Applications
The synthesis of new derivatives has been undertaken with the goal of discovering compounds with potential biological and pharmacological activities, such as anticonvulsant and treatments for schizophrenia. An efficient synthesis method has been developed to obtain derivatives that could act on the central nervous system (CNS), indicating the significant therapeutic potential of these compounds (Cortés et al., 2007).
Chemical Properties and Reactions
Studies have also delved into the chemical properties and reactions of dibenzo[b,e][1,4]diazepin-1-one derivatives, such as their alkylation, acetylation, and nitrosation reactions. Understanding these properties is crucial for further modifications and enhancements of pharmacological profiles, illustrating the versatility and adaptability of this compound class in medicinal chemistry (Chechina et al., 2015).
Corrosion Inhibition
Interestingly, derivatives of dibenzo[b,e][1,4]diazepin-1-ones have also been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. Such applications extend beyond pharmacology, demonstrating the compound's utility in industrial settings. The synthesis of specific benzodiazepine derivatives has shown promising results as corrosion inhibitors, which could lead to the development of more effective and environmentally friendly corrosion protection strategies (Laabaissi et al., 2021).
Propriétés
IUPAC Name |
9-(4-propan-2-yloxyphenyl)-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-16(2)30-19-11-9-17(10-12-19)18-14-22-25(23(29)15-18)26(24-8-5-13-31-24)28-21-7-4-3-6-20(21)27-22/h3-13,16,18,26-28H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLHLXBIHDGYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CS5)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)
![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)
![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)


![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)
![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)